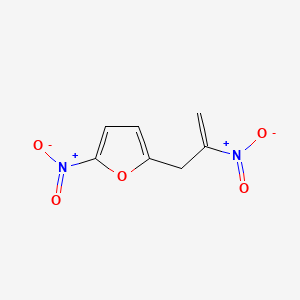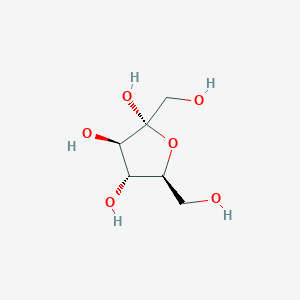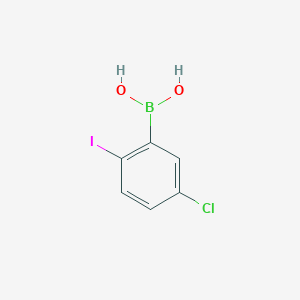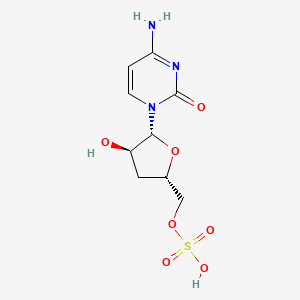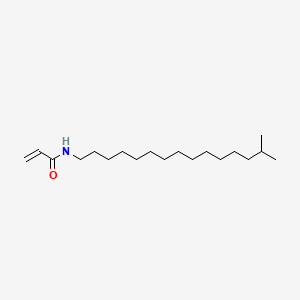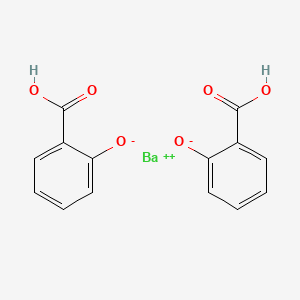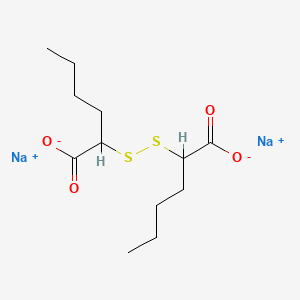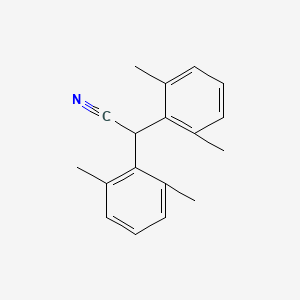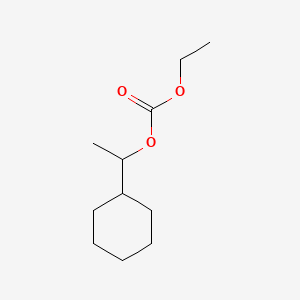![molecular formula C13H12N2O4S2 B15175289 5-Mesyl-2-[(2-nitrophenyl)thio]aniline CAS No. 93778-19-9](/img/structure/B15175289.png)
5-Mesyl-2-[(2-nitrophenyl)thio]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mesyl-2-[(2-nitrophenyl)thio]aniline: is an organic compound with the molecular formula C13H12N2O4S2 and a molecular weight of 324.37538 g/mol . This compound is characterized by the presence of a mesyl group (methylsulfonyl) attached to an aniline ring, which is further substituted with a nitrophenylthio group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mesyl-2-[(2-nitrophenyl)thio]aniline typically involves the reaction of 2-nitrophenylthiol with 5-mesyl-2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Mesyl-2-[(2-nitrophenyl)thio]aniline can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction reactions.
Substitution: Sodium hydroxide or potassium carbonate in solvents like DMF or DMSO for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Mesyl-2-[(2-nitrophenyl)thio]aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities .
Biology: In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may serve as a model compound in biochemical assays and experiments .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Mesyl-2-[(2-nitrophenyl)thio]aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The mesyl group can participate in nucleophilic substitution reactions, potentially modifying biological molecules. The sulfur atom in the thio group can form bonds with metal ions or other sulfur-containing compounds, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
5-Mesyl-2-[(2-aminophenyl)thio]aniline: Similar structure but with an amino group instead of a nitro group.
5-Mesyl-2-[(2-chlorophenyl)thio]aniline: Similar structure but with a chloro group instead of a nitro group.
5-Mesyl-2-[(2-methylphenyl)thio]aniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 5-Mesyl-2-[(2-nitrophenyl)thio]aniline is unique due to the presence of both a nitro group and a mesyl group, which impart distinct chemical reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
93778-19-9 |
|---|---|
Molecular Formula |
C13H12N2O4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-methylsulfonyl-2-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H12N2O4S2/c1-21(18,19)9-6-7-12(10(14)8-9)20-13-5-3-2-4-11(13)15(16)17/h2-8H,14H2,1H3 |
InChI Key |
QVTHYCXLXGKSTI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


